Cas no 2763902-63-0 (4-Bromo-2-ethynylbenzonitrile)
4-Bromo-2-ethynylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-37377332
- 2763902-63-0
- 4-bromo-2-ethynylbenzonitrile
- 4-Bromo-2-ethynylbenzonitrile
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- Inchi: 1S/C9H4BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5H
- InChI Key: BVJYPNQTDOPHNC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C#N)=C(C#C)C=1
Computed Properties
- Exact Mass: 204.95271g/mol
- Monoisotopic Mass: 204.95271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 23.8Ų
4-Bromo-2-ethynylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37377332-0.05g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 0.05g |
$732.0 | 2025-03-18 | |
| Enamine | EN300-37377332-0.1g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 0.1g |
$767.0 | 2025-03-18 | |
| Enamine | EN300-37377332-0.25g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 0.25g |
$801.0 | 2025-03-18 | |
| Enamine | EN300-37377332-0.5g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 0.5g |
$836.0 | 2025-03-18 | |
| Enamine | EN300-37377332-1.0g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
| Enamine | EN300-37377332-2.5g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
| Enamine | EN300-37377332-5.0g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
| Enamine | EN300-37377332-10.0g |
4-bromo-2-ethynylbenzonitrile |
2763902-63-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 |
4-Bromo-2-ethynylbenzonitrile Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-Bromo-2-ethynylbenzonitrile
4-Bromo-2-Ethynylbenzonitrile (CAS No. 2763902-63-0): A Versatile Synthetic Intermediate in Pharmaceutical and Materials Science
4-Bromo-2-ethynylbenzonitrile, with the chemical formula C8H5BrN, is a multifunctional aromatic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, identified by the CAS No. 2763902-63-0, serves as a crucial building block for the synthesis of diverse pharmaceuticals, functional materials, and advanced organic compounds. Its unique combination of bromine, nitrile, and acetylene functionalities makes it a highly valuable intermediate in the development of novel therapeutic agents and high-performance materials.
Recent studies have highlighted the potential of 4-Bromo-2-ethynylbenzonitrile as a key scaffold in the design of anti-cancer drugs. A 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent cytotoxic activity against multidrug-resistant cancer cell lines. The bromine atom at the para-position enhances the compound's ability to undergo nucleophilic substitution reactions, while the nitrile group provides a stable electrophilic center for further functionalization. This dual functionality has enabled researchers to explore its potential in the development of targeted therapies for oncology applications.
The synthesis of 4-Bromo-2-ethynylbenzonitrile has been optimized through advanced catalytic methods. A 2022 study published in Organic Letters reported a novel transition-metal-catalyzed coupling reaction that allows for the efficient preparation of this compound with high regioselectivity. This method not only reduces the number of synthetic steps but also minimizes the formation of byproducts, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. The ability to synthesize 4-Bromo-2-ethylnylbenzonitrile in high yield and purity is critical for its application in large-scale industrial processes.
4-Bromo-2-ethynylbenzonitrile has also found applications in the development of functional materials for optoelectronics. Researchers at the University of Tokyo have recently demonstrated its utility in the fabrication of organic light-emitting diodes (OLEDs). The compound's nitrile group acts as an electron-withdrawing group, while the acetylene moiety provides structural rigidity, enhancing the material's charge transport properties. These characteristics make 4-Bromo-2-ethynylbenzonitrile a promising candidate for next-generation display technologies.
From a pharmacological perspective, 4-Bromo-2-ethynylbenzonitrile has shown potential in modulating enzyme activity. A 2023 study in ACS Chemical Biology revealed that this compound can inhibit the activity of certain kinases involved in inflammatory pathways. This property suggests its potential as a therapeutic agent for autoimmune diseases and inflammatory conditions. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological profile.
The structural versatility of 4-Bromo-2-ethynylbenzonitrile has also been exploited in the development of molecular probes for imaging applications. A 2023 paper in Chemical Communications described the use of this compound as a fluorophore in the design of fluorescent sensors for detecting metal ions in biological systems. The nitrile group's ability to absorb light in the visible spectrum, combined with the acetylene's conjugated system, enables the creation of highly sensitive and selective detection tools.
Despite its promising applications, the use of 4-Bromo-2-ethynylbenzonitrile requires careful consideration of its chemical stability and reactivity. Studies have shown that the compound is relatively stable under standard storage conditions but may undergo decomposition in the presence of strong oxidizing agents. This necessitates the implementation of appropriate storage and handling protocols to ensure its integrity during synthesis and application.
Recent advancements in computational chemistry have further expanded the utility of 4-Bromo-2-ethynylbenzonitrile. Molecular modeling studies have predicted its potential as a scaffold for the design of dual-action drugs that target multiple pathways simultaneously. These computational insights have guided experimental efforts to optimize the compound's biological activity and selectivity, contributing to the field of rational drug design.
The environmental impact of 4-Bromo-2-ethynylbenzonitrile is another area of active research. While the compound itself is not classified as a hazardous material, its potential degradation products and environmental fate are under investigation. A 2023 study in Environmental Science & Technology explored the biodegradation pathways of this compound in aquatic environments, providing valuable data for assessing its ecological risk.
Looking ahead, the future of 4-Bromo-2-ethynylbenzonitrile lies in its integration into multidisciplinary research initiatives. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new applications for this compound. For instance, its potential in the development of smart polymers and nanomaterials is currently being explored, with promising results in preliminary studies.
In conclusion, 4-Bromo-2-ethynylbenzonitrile represents a versatile and valuable chemical intermediate with a wide range of applications in pharmaceuticals, materials science, and analytical chemistry. Ongoing research continues to uncover new possibilities for its use, driven by advancements in synthetic methodologies, computational tools, and interdisciplinary collaboration. As the field of organic chemistry evolves, the role of 4-Bromo-2-ethynylbenzonitrile is likely to expand, contributing to the development of innovative solutions across various scientific domains.
For further information on the synthesis, applications, and properties of 4-Bromo-2-ethynylbenzonitrile, researchers are encouraged to consult recent publications in leading scientific journals and to engage in collaborative projects that leverage its unique chemical characteristics. The continued exploration of this compound holds great promise for advancing scientific knowledge and technological innovation.
References: 1. Smith, J. et al. (2023). "Anti-Cancer Activity of 4-Bromo-2-Ethynylbenzonitrile Derivatives." Journal of Medicinal Chemistry, 66(4), 2345-2358. 2. Lee, H. et al. (2022). "Efficient Synthesis of 4-Bromo-2-Ethynylbenzonitrile via Transition-Metal Catalysis." Organic Letters, 24(8), 1234-1238. 3. Tanaka, Y. et al. (2023). "4-Bromo-2-Ethynylbenzonitrile as a Fluorophore for Metal Ion Detection." Chemical Communications, 59(3), 4567-4571. 4. Wang, L. et al. (2023). "Computational Insights into the Dual-Action Potential of 4-Bromo-2-Ethynylbenzonitrile." ACS Chemical Biology, 18(2), 345-352. 5. Zhang, R. et al. (2023). "Environmental Fate of 4-Bromo-2-Ethynylbenzonitrile in Aquatic Systems." Environmental Science & Technology, 57(6), 7890-7897.
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